1-(4-Iodophenyl)-3-methylbutan-1-amine hydrochloride
Overview
Description
1-(4-Iodophenyl)-3-methylbutan-1-amine hydrochloride is an organic compound that features an iodophenyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and 3-methylbutan-1-amine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).
Reaction Steps: The synthesis may proceed through a series of steps, including
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-3-methylbutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.
Substitution: The iodophenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(4-Iodophenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The iodophenyl group can engage in various binding interactions, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride
- 1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride
- 1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Uniqueness
1-(4-Iodophenyl)-3-methylbutan-1-amine hydrochloride is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity.
Properties
IUPAC Name |
1-(4-iodophenyl)-3-methylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVFTAGJDQBNNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)I)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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